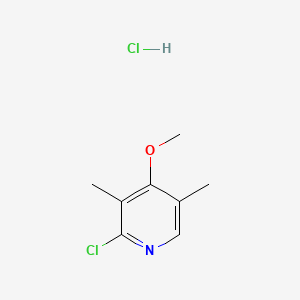

2-Chloro-4-methoxy-3,5-dimethylpyridine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chloro-4-methoxy-3,5-dimethylpyridine hydrochloride is a chemical compound with the molecular formula C9H12ClNO · HCl. It is commonly used as a pharmaceutical intermediate and has various applications in scientific research and industry .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methoxy-3,5-dimethylpyridine hydrochloride typically involves the chloromethylation of 3,5-dimethyl-4-methoxypyridine. This reaction is carried out using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization or other suitable methods .

化学反応の分析

Types of Reactions

2-Chloro-4-methoxy-3,5-dimethylpyridine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium methoxide and other nucleophiles.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amine derivatives .

科学的研究の応用

2-Chloro-4-methoxy-3,5-dimethylpyridine hydrochloride is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving enzyme inhibition and other biochemical processes.

Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

Industry: Used in the production of agrochemicals and other industrial products.

作用機序

The mechanism of action of 2-Chloro-4-methoxy-3,5-dimethylpyridine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Similar Compounds

- 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride

- 2-Chloromethyl-4-ethoxy-3,5-dimethylpyridine hydrochloride

Uniqueness

2-Chloro-4-methoxy-3,5-dimethylpyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful as a pharmaceutical intermediate and in various research applications .

生物活性

2-Chloro-4-methoxy-3,5-dimethylpyridine hydrochloride is a compound of significant interest in medicinal chemistry, primarily recognized for its role as an intermediate in the synthesis of Omeprazole, a widely used proton pump inhibitor (PPI). This article provides a detailed overview of its biological activity, mechanisms of action, and implications in drug development.

- Molecular Formula : C_10H_12ClN_1O_1

- Molecular Weight : 222.11 g/mol

- Appearance : White to off-white powder

- Solubility : Soluble in water

The biological activity of this compound is primarily linked to its conversion into Omeprazole. Omeprazole acts by irreversibly inhibiting the H+/K+ ATPase enzyme in the gastric parietal cells, leading to a significant reduction in gastric acid secretion. This mechanism is crucial for treating conditions like peptic ulcers and gastroesophageal reflux disease (GERD) .

Biological Activity and Pharmacological Implications

Research indicates that this compound exhibits notable biological activity through several pathways:

- Inhibition of Cytochrome P450 Enzymes : The compound has been identified as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2. This inhibition can significantly influence the pharmacokinetics of co-administered drugs, leading to potential drug-drug interactions .

- Role as an Intermediate in Drug Synthesis : As an important precursor in the synthesis of Omeprazole, it contributes to the pharmacological efficacy of PPIs by modulating gastric acidity .

- Potential Toxicity and Side Effects : The compound's structural features may also lead to adverse effects when interacting with biological systems. For instance, it has been associated with acute toxicity if ingested and can cause severe skin burns upon contact .

Table 1: Biological Activity Summary

| Activity Type | Description |

|---|---|

| CYP1A2 Inhibition | Alters metabolism of other drugs; relevant for drug interaction studies |

| Proton Pump Inhibition | Reduces gastric acid secretion; therapeutic use in peptic ulcers and GERD |

| Toxicity Profile | Harmful if swallowed; causes severe skin burns and eye damage |

Case Study: Drug Interaction Studies

A study investigating the interaction between this compound and various substrates for CYP1A2 demonstrated significant alterations in drug metabolism. The study highlighted that co-administration with drugs metabolized by CYP1A2 could lead to increased plasma concentrations and potential toxicity due to reduced clearance rates .

Synthesis Methods

The synthesis of this compound typically involves multiple steps optimized for yield and purity. Common methods include:

- Catalytic Hydrogenation : This process is often employed to convert related pyridine derivatives into the desired compound.

- Nucleophilic Substitution Reactions : These reactions facilitate the introduction of chlorine and methoxy groups at specific positions on the pyridine ring.

特性

IUPAC Name |

2-chloro-4-methoxy-3,5-dimethylpyridine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO.ClH/c1-5-4-10-8(9)6(2)7(5)11-3;/h4H,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIZFMEYAXQCDSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661562 |

Source

|

| Record name | 2-Chloro-4-methoxy-3,5-dimethylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110464-98-7 |

Source

|

| Record name | 2-Chloro-4-methoxy-3,5-dimethylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。